Home > Products > Screening Compounds P27786 > heparin-binding EGF-like growth factor
heparin-binding EGF-like growth factor - 149176-25-0

heparin-binding EGF-like growth factor

Catalog Number: EVT-1518488
CAS Number: 149176-25-0
Molecular Formula: C7H15N.ClH
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heparin-binding epidermal growth factor-like growth factor is a member of the epidermal growth factor family, which plays a crucial role in various biological processes, including cellular proliferation, migration, and differentiation. This protein is characterized by its unique structure, which includes both an epidermal growth factor-like domain and a heparin-binding domain. The heparin-binding domain facilitates interactions with heparin and cell-surface heparan sulfate, enhancing its biological activity.

Source and Classification

Heparin-binding epidermal growth factor-like growth factor was first isolated from the conditioned medium of macrophage-like cells using heparin-affinity chromatography. It belongs to the larger epidermal growth factor family, which includes other ligands such as epidermal growth factor, transforming growth factor-alpha, amphiregulin, betacellulin, epiregulin, and neuregulin. These proteins share structural similarities that enable them to bind to specific receptors in the human epidermal growth factor receptor family, which includes receptors 1 through 4.

Synthesis Analysis

Methods

Heparin-binding epidermal growth factor-like growth factor is synthesized as a type I transmembrane protein known as pro-heparin-binding epidermal growth factor-like growth factor. This precursor undergoes ectodomain shedding, where it is cleaved by matrix metalloproteinases or disintegrin and metalloproteinase at the cell surface to yield the soluble form of heparin-binding epidermal growth factor-like growth factor.

Technical Details

The synthesis process involves several key steps:

  • Transcription and Translation: The gene encoding heparin-binding epidermal growth factor-like growth factor is transcribed into messenger RNA and subsequently translated into a polypeptide.
  • Post-Translational Modifications: Following translation, the protein undergoes modifications such as glycosylation which are essential for its stability and activity.
  • Cleavage: The membrane-bound pro-form is cleaved to release the active soluble form.
Molecular Structure Analysis

Structure

The molecular structure of heparin-binding epidermal growth factor-like growth factor features:

  • An N-terminal heparin-binding domain that consists of 21 amino acids.
  • An EGF-like domain characterized by six cysteine residues arranged in a specific pattern that facilitates receptor binding.
  • A transmembrane region that anchors the protein to the cell membrane.

Data

The molecular weight of soluble heparin-binding epidermal growth factor-like growth factor is approximately 22 kDa. Its structural integrity is crucial for its interaction with receptors in the human epidermal growth factor receptor family.

Chemical Reactions Analysis

Reactions

Heparin-binding epidermal growth factor-like growth factor participates in various biochemical reactions:

  • Receptor Binding: It binds to human epidermal growth factor receptors 1 and 4, leading to receptor dimerization.
  • Signal Transduction: Upon binding, it activates downstream signaling pathways such as mitogen-activated protein kinase pathways (including extracellular signal-regulated kinase and c-Jun N-terminal kinase) and phosphatidylinositol 3-kinase/Akt pathways.

Technical Details

The activation of these pathways results in various cellular responses including:

  • Increased cellular proliferation.
  • Enhanced migration and adhesion of cells.
  • Modulation of gene expression related to cell survival and differentiation.
Mechanism of Action

Heparin-binding epidermal growth factor-like growth factor exerts its effects primarily through binding to its receptors. This interaction triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within the receptor's intracellular domain. This phosphorylation event initiates multiple downstream signaling cascades that regulate cellular functions such as:

  • Proliferation
  • Migration
  • Differentiation
  • Survival

Data indicates that the signaling pathways activated by heparin-binding epidermal growth factor-like growth factor are critical for processes like tissue repair and regeneration.

Physical and Chemical Properties Analysis

Physical Properties

Heparin-binding epidermal growth factor-like growth factor is soluble in aqueous solutions and exhibits stability under physiological conditions. Its solubility allows it to function effectively as a signaling molecule in various tissues.

Chemical Properties

The chemical properties include:

  • pH Stability: It maintains activity across a range of physiological pH levels.
  • Binding Affinity: The heparin-binding domain exhibits high affinity for heparan sulfate proteoglycans, influencing its bioavailability and interaction with target cells.

Relevant analyses demonstrate that alterations in these properties can affect its biological activity significantly.

Applications

Heparin-binding epidermal growth factor-like growth factor has several scientific applications:

  • Wound Healing: It plays a significant role in promoting tissue repair mechanisms following injury.
  • Regenerative Medicine: Its ability to stimulate cell proliferation makes it a candidate for therapies aimed at tissue regeneration.
  • Cancer Research: Due to its involvement in cellular signaling pathways associated with tumorigenesis, it is studied for potential roles in cancer treatment strategies.
Molecular Structure and Synthesis of HB-EGF

Genomic Organization and Evolutionary Conservation

The HB-EGF gene (HBEGF) is located on chromosome 5q31.3 in humans, spanning approximately 13.8 kilobases. It comprises six exons and five introns, encoding a precursor protein of 208 amino acids [1] [2]. Evolutionary analysis reveals strong conservation across vertebrates, with mouse Hbegf located on chromosome 18 (syntenic to human 5q31.3). The coding sequence shares >80% amino acid identity between humans and rodents, particularly in the EGF-like and heparin-binding domains, underscoring its functional importance [1] [2]. Broad expression patterns across tissues—including heart, lung, brain, and skeletal muscle—highlight its roles in diverse physiological processes. Regulatory elements in the promoter region (e.g., AP-1 and SP1 sites) mediate responsiveness to stressors like hypoxia and oxidative stress [4] [9].

Table 1: Genomic Features of HB-EGF Across Species

SpeciesChromosomal LocationAmino AcidsConservation (%)
Human (H. sapiens)5q31.3208100
Mouse (M. musculus)18 B220882
Rat (R. norvegicus)18q12.120881

Structural Domains: EGF-Like and Heparin-Binding Motifs

HB-EGF is synthesized as a type I transmembrane precursor (pro-HB-EGF) with three key domains:

  • N-terminal heparin-binding domain (HBD): A 21-residue region (residues 19-39) rich in lysine and arginine, enabling electrostatic interactions with heparan sulfate proteoglycans (HSPGs) on cell surfaces. This domain stabilizes ligand-receptor binding and concentrates HB-EGF at the extracellular matrix [1] [7] [9].
  • EGF-like domain: Contains the canonical CX₇CX₄₋₅CX₁₀₋₁₃CXCX₈C motif (residues 63-110) with six conserved cysteine residues forming three disulfide bonds. This domain binds EGFR (HER1) and HER4 receptors [3] [9].
  • Transmembrane and cytoplasmic domains: The cytoplasmic tail (residues 179-208) regulates nuclear translocation and gene expression [9] [3].

Unlike EGF or TGF-α, the HBD allows HB-EGF to uniquely engage HSPGs, enhancing receptor dimerization specificity and influencing signaling duration [7] [9].

Table 2: Structural Domains of pro-HB-EGF

DomainResiduesKey FeaturesFunctional Role
Heparin-binding domain (HBD)19-39Lys/Arg-rich, +ve chargeHSPG binding, localization
EGF-like domain63-1106 conserved Cys residuesEGFR/HER4 binding
Transmembrane domain141-163Hydrophobic α-helixMembrane anchoring
Cytoplasmic domain164-208Nuclear localization signalsTranscriptional regulation

Biosynthesis Pathways: Pro-HB-EGF and Ectodomain Shedding

Pro-HB-EGF is a 26-kDa transmembrane protein that undergoes ectodomain shedding to release soluble 14-22 kDa HB-EGF. This process is tightly regulated:

  • Intracellular trafficking: After translation, pro-HB-EGF is glycosylated in the Golgi and transported to the plasma membrane, where it functions as a juxtacrine signaling molecule [3] [9].
  • Juxtacrine signaling: Membrane-anchored pro-HB-EGF binds adjacent cells via EGFR/HER4, promoting adhesion and survival. It also acts as the exclusive receptor for diphtheria toxin [1] [3].
  • Shedding: Proteolytic cleavage releases soluble HB-EGF, enabling paracrine/autocrine signaling. The remaining 16-kDa cytoplasmic fragment (HB-EGF-CTF) translocates to the nucleus and represses cell cycle inhibitors like PLZF and Bcl-6 [3] [9].

Enzymatic Regulation of Soluble HB-EGF Release (ADAM/MMP Proteases)

Ectodomain shedding is mediated primarily by ADAM (A Disintegrin and Metalloproteinase) family proteases:

  • ADAM17 (TACE): Principal sheddase for HB-EGF, activated by GPCR agonists (e.g., angiotensin II, lysophosphatidic acid) or oxidative stress. Cleavage occurs at the Ala⁶⁹-Val⁷⁰ site [5] [10].
  • ADAM10/12: Secondary sheddases, induced by PKC or MAPK pathways [5] [9].
  • Matrix Metalloproteinases (MMPs): MMP-3/7 contribute under inflammatory conditions [9].

Regulation involves:

  • Juxtamembrane domain (JMD) charge: Insertion of negatively charged residues (e.g., aspartate/glutamate) inhibits ADAM17 binding. Alternative splicing generates isoforms with varying shedding susceptibility [5].
  • Signaling pathways: PKCδ and p38 MAPK phosphorylate pro-HB-EGF’s cytoplasmic tail, promoting ADAM recruitment [6] [9].
  • Inhibitors: TIMPs (Tissue Inhibitors of Metalloproteinases) block shedding, while reactive oxygen species (ROS) enhance it [4] [10].

Post-Translational Modifications: Glycosylation and Phosphorylation

HB-EGF function is modulated by PTMs:

  • Glycosylation: Pro-HB-EGF has two N-linked glycosylation sites (Asn¹¹⁰ and Asn¹³⁷), increasing its molecular weight to 22-26 kDa. Glycosylation stabilizes the extracellular domain, regulates shedding kinetics, and protects against proteolysis [1] [6] [9].
  • Phosphorylation: The cytoplasmic domain is phosphorylated at:
  • Ser⁶³⁴ by PKCδ, enhancing ADAM-mediated shedding.
  • Tyr¹⁸⁴ by Src kinases, promoting nuclear translocation of HB-EGF-CTF and cyclin D2 expression [6] [8] [9].
  • Ubiquitination: Lys⁷³ and Lys¹⁰⁵ modifications target HB-EGF for degradation, limiting its mitogenic activity [8].

Table 3: Key Post-Translational Modifications of HB-EGF

PTM TypeSitesEnzymesFunctional Impact
N-glycosylationAsn¹¹⁰, Asn¹³⁷OligosaccharyltransferaseStability, protease resistance
PhosphorylationSer⁶³⁴, Tyr¹⁸⁴PKCδ, Src kinasesShedding, nuclear signaling
UbiquitinationLys⁷³, Lys¹⁰⁵Cbl-family E3 ligasesProteasomal degradation

Compound Names Mentioned:

  • Heparin-binding EGF-like growth factor (HB-EGF)
  • Epidermal growth factor receptor (EGFR)
  • A Disintegrin and Metalloproteinase (ADAM)
  • Matrix Metalloproteinases (MMPs)
  • Diphtheria toxin receptor (DTR)
  • Heparan sulfate proteoglycans (HSPGs)

Properties

CAS Number

149176-25-0

Product Name

heparin-binding EGF-like growth factor

Molecular Formula

C7H15N.ClH

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.